molecular formula C9H14NO3P B3051936 Phosphonic acid, 4-pyridinyl-, diethyl ester CAS No. 37175-34-1

Phosphonic acid, 4-pyridinyl-, diethyl ester

Cat. No.: B3051936
CAS No.: 37175-34-1
M. Wt: 215.19 g/mol
InChI Key: MMBHGQGGCYCMSI-UHFFFAOYSA-N
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Description

Phosphonic acid, 4-pyridinyl-, diethyl ester is a chemical compound with the molecular formula C9H14NO3P. It is a derivative of phosphonic acid where the hydrogen atoms are replaced by a 4-pyridinyl group and two ethyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of phosphonic acid, 4-pyridinyl-, diethyl ester typically involves the reaction of 4-pyridylphosphonic dichloride with ethanol under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Phosphonic acid, 4-pyridinyl-, diethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various phosphonic acid derivatives, phosphine derivatives, and substituted esters .

Scientific Research Applications

Phosphonic acid, 4-pyridinyl-, diethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of phosphonic acid, 4-pyridinyl-, diethyl ester involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The compound’s pyridinyl group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: Phosphonic acid, 4-pyridinyl-, diethyl ester is unique due to its combination of the pyridinyl group and diethyl ester functionality, which imparts specific chemical and biological properties not found in other similar compounds .

Properties

IUPAC Name

4-diethoxyphosphorylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14NO3P/c1-3-12-14(11,13-4-2)9-5-7-10-8-6-9/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMBHGQGGCYCMSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C1=CC=NC=C1)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14NO3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40394399
Record name diethyl pyridin-4-ylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40394399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37175-34-1
Record name diethyl pyridin-4-ylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40394399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Bromopyridine hydrochloride (8 g, 41.1 mmol), diethyl phosphite (8.23 mL, 63.8 mmol), tetrakis(triphenylphosphine)palladium(0) (1.189 g, 1.029 mmol) and TEA (17.20 mL, 123 mmol) were stirred in refluxing toluene (160 mL) overnight. Room temperature was attained, water was added and the organic layer separated. The aqueous phase was extracted with EtOAc (×2). The combined organic extracts were washed with brine, dried over MgSO4 and concentrated in vacuo. Purification of the residue by MPLC (EtOAc) gave diethyl pyridin-4-ylphosphonate as a pale yellow oil. 1H NMR (DMSO-d6, 600 MHz) δ 8.75 (m, 2H), 7.61 (m, 2H), 4.03 (m, 4H), 1.21 (t, J=7.2 Hz, 6H). MS: cal'd 216 (MH+), exp 216 (MH+).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
8.23 mL
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
17.2 mL
Type
reactant
Reaction Step One
Quantity
1.189 g
Type
catalyst
Reaction Step One
Quantity
160 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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